3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
azepan-1-yl-[4-(2,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-8-10-18-22(27-20-11-9-17(30-2)14-21(20)31-3)19(15-25-23(18)26-16)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEDHSDQNBQURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)OC)OC)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, starting with the preparation of the naphthyridine core. This is followed by the introduction of the dimethoxyphenyl group and the azepane ring. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and pressures to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Naphthyridine Core
The following table compares Compound A with other 1,8-naphthyridin-4-amine derivatives, emphasizing structural and synthetic differences:
Key Observations:
Azepane vs. Thiomorpholine: Compound B replaces azepane with thiomorpholine, introducing sulfur into the heterocycle.
Trifluoromethyl Derivatives: Compounds D and E (from ) feature a 5-trifluoromethyl group, which is absent in Compound A. The CF3 group is known to improve pharmacokinetic properties, such as metabolic resistance .
Biological Activity
3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the naphthyridine class, which is known for various pharmacological properties, including anti-inflammatory and antitumor activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 420.5 g/mol. The structure comprises a naphthyridine core substituted with an azepane carbonyl and a dimethoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | azepan-1-yl-[4-(2,4-dimethoxyphenylamino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
The biological activity of naphthyridine derivatives often involves their interaction with various molecular targets such as enzymes and receptors. The mechanism may include:
- Enzyme Inhibition: Compounds like this compound may act as inhibitors of specific enzymes involved in disease processes.
- Receptor Modulation: The compound may bind to receptors affecting signaling pathways related to inflammation or cancer cell proliferation.
Antitumor Activity
Research has indicated that naphthyridine derivatives exhibit significant antitumor properties. Studies suggest that compounds similar to this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects are crucial for managing chronic inflammatory conditions .
Antioxidant Properties
Naphthyridine derivatives also demonstrate antioxidant activity, which can protect cells from oxidative stress. This property is vital for preventing cellular damage associated with various diseases .
Case Studies
Several studies have investigated the biological activities of naphthyridine derivatives:
- Study on Antitumor Activity:
- Anti-inflammatory Research:
- Antioxidant Evaluation:
Q & A
Q. What are the key synthetic routes for 3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine?
The synthesis typically involves multi-step organic reactions, including:
- Friedlander reaction to construct the naphthyridine core.
- Amide coupling to introduce the azepane-1-carbonyl group.
- Buchwald-Hartwig amination for aryl amine bond formation . Key parameters include solvent choice (e.g., DMF or DMSO), temperature control (60–120°C), and catalysts (e.g., Pd for cross-coupling). Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups.
- HPLC : For purity assessment (>95%) .
Q. What preliminary biological activities are reported for this compound?
While direct data on this compound is limited, structural analogs exhibit:
- Kinase inhibition (e.g., BTK inhibition for cancer/autoimmune disease targets).
- Antimicrobial activity against Gram-positive bacteria. Initial screening should use enzyme-linked immunosorbent assays (ELISA) or microbroth dilution assays for microbial inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Ionic liquids improve reaction efficiency and reduce byproducts .
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency.
- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition .
- Workflow : Use design-of-experiment (DoE) models to identify critical parameters .
Q. What computational methods predict the compound’s binding affinity to BTK?
- Molecular docking (AutoDock Vina) to simulate ligand-receptor interactions.
- Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability.
- QSAR models to correlate substituent effects (e.g., methoxy groups enhance hydrophobicity) with activity .
Q. How can contradictory data on biological activity be resolved?
- Dose-response curves : Validate IC₅₀ values across multiple assays (e.g., BTK vs. unrelated kinases).
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
- Structural analogs : Compare with derivatives lacking the azepane group to isolate functional contributions .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate groups at the naphthyridine nitrogen.
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous dispersion.
- Co-crystallization : Co-formulate with cyclodextrins to improve stability .
How do structural modifications influence activity? (SAR Analysis)
| Substituent | Effect on Activity |
|---|---|
| 2,4-Dimethoxyphenyl | Enhances hydrophobic binding to BTK |
| Azepane-carbonyl | Improves metabolic stability |
| 7-Methyl group | Reduces off-target toxicity |
| SAR studies require iterative synthesis and surface plasmon resonance (SPR) for binding kinetics . |
Q. What experimental designs validate anticancer efficacy in vivo?
- Xenograft models : Implant BTK-expressing tumors (e.g., Ramos B-cell lymphoma) in nude mice.
- Dosing regimen : Administer 10–50 mg/kg intravenously, 3×/week for 4 weeks.
- Endpoint analysis : Measure tumor volume reduction and perform histopathology .
Q. How can regioselectivity challenges in naphthyridine functionalization be addressed?
- Directing groups : Use pyridyl auxiliaries to control electrophilic substitution.
- Microwave-assisted synthesis : Accelerate reaction rates and improve selectivity.
- Crystallographic analysis (XRD) to confirm regiochemical outcomes .
Methodological Notes
- Data Interpretation : Use principal component analysis (PCA) to resolve spectral overlaps in NMR .
- Contradiction Management : Replicate studies under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Ethical Compliance : Follow OECD guidelines for preclinical toxicity testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
